1-[3-(Diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one
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Overview
Description
1-[3-(Diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a diethylamino group, a furan ring, and a methoxybenzo[d]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Diethylamino Group: This step often involves the reaction of the intermediate with diethylamine under basic conditions.
Attachment of the Furan Ring: This can be done via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Incorporation of the Methoxybenzo[d]furan Moiety: This step may involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Unique due to its specific combination of functional groups and structural features.
Other Pyrrolin-2-one Derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities or chemical properties.
Furan-Containing Compounds: Compounds with furan rings that may have similar reactivity but different overall properties due to variations in other parts of the molecule.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H28N2O6 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-2-(furan-2-yl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H28N2O6/c1-4-26(5-2)12-8-13-27-21(17-11-7-14-32-17)20(23(29)25(27)30)22(28)19-15-16-9-6-10-18(31-3)24(16)33-19/h6-7,9-11,14-15,21,29H,4-5,8,12-13H2,1-3H3 |
InChI Key |
UHQZVWNKAUQBOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CO4 |
Origin of Product |
United States |
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